molecular formula C19H23NO3 B14442434 Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- CAS No. 75436-84-9

Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)-

Cat. No.: B14442434
CAS No.: 75436-84-9
M. Wt: 313.4 g/mol
InChI Key: GWDFIFGQRMJJMH-UHFFFAOYSA-N
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Description

Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- is an organic compound with a complex structure that includes a benzene ring substituted with methoxy groups and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- typically involves the reaction of 4-methoxybenzaldehyde with nitromethane and ammonium acetate in glacial acetic acid to form 4-methoxy-beta-nitrostyrolene. This intermediate is then reduced using activated zinc powder and hydrochloric acid to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenepentanamide, 4-methoxy-beta-(4-methoxyphenyl)- is unique due to its combination of a benzene ring with methoxy groups and a pentanamide chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

75436-84-9

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)pentanamide

InChI

InChI=1S/C19H23NO3/c1-22-17-9-4-14(5-10-17)3-6-16(13-19(20)21)15-7-11-18(23-2)12-8-15/h4-5,7-12,16H,3,6,13H2,1-2H3,(H2,20,21)

InChI Key

GWDFIFGQRMJJMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(CC(=O)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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